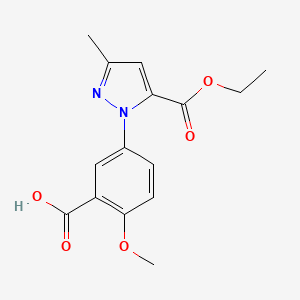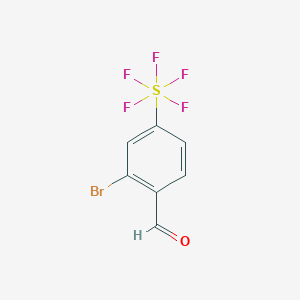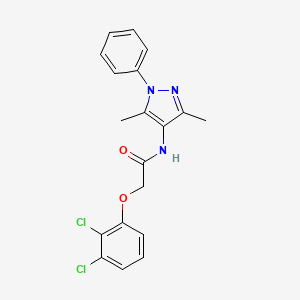![molecular formula C11H11FN4OS B12851852 N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a synthetic organic compound that features a triazole ring, a fluorophenyl group, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme in bacterial metabolism. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Fluoro-phenyl)-2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the methyl group.
N-(2-Fluoro-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the mercapto group.
Uniqueness
The presence of both the mercapto and methyl groups in the triazole ring, along with the fluorophenyl group, may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H11FN4OS |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChI-Schlüssel |
LTKNXDOZCUVJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


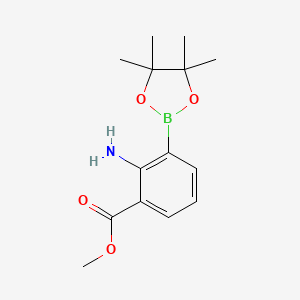
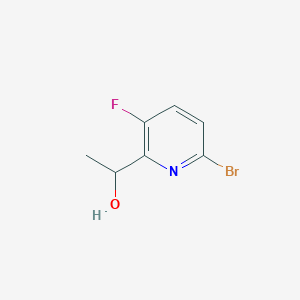
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
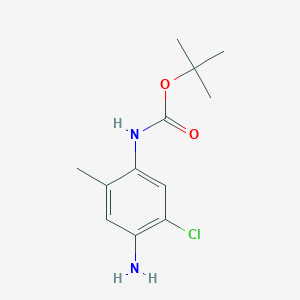
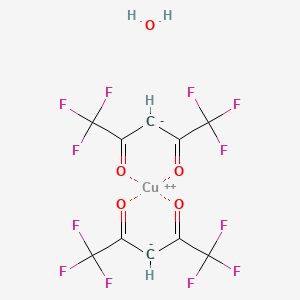
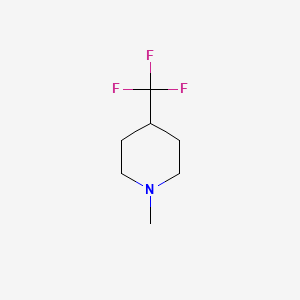
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
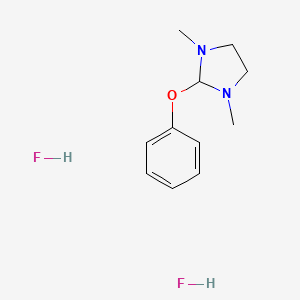
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
